Naematolon
CAS No.:
Cat. No.: VC1839701
Molecular Formula: C17H22O5
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22O5 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | [(1S,4R,5E,8R,9R)-8-hydroxy-6,10,10-trimethyl-2-methylidene-3,7-dioxo-4-bicyclo[7.2.0]undec-5-enyl] acetate |
| Standard InChI | InChI=1S/C17H22O5/c1-8-6-12(22-10(3)18)15(20)9(2)11-7-17(4,5)13(11)16(21)14(8)19/h6,11-13,16,21H,2,7H2,1,3-5H3/b8-6+/t11-,12-,13+,16-/m1/s1 |
| Standard InChI Key | BBRNVDBLOTVLMB-WDVDPGPOSA-N |
| Isomeric SMILES | C/C/1=C\[C@H](C(=O)C(=C)[C@H]2CC([C@@H]2[C@H](C1=O)O)(C)C)OC(=O)C |
| Canonical SMILES | CC1=CC(C(=O)C(=C)C2CC(C2C(C1=O)O)(C)C)OC(=O)C |
Introduction
Chemical Structure and Properties
Naematolon features a complex molecular structure with significant pharmacological implications. The detailed chemical properties are summarized in Table 1.
Table 1: Chemical Properties of Naematolon
| Property | Value |
|---|---|
| Chemical Formula | C17H22O5 |
| CAS Number | 92121-62-5 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | (5Z)-8-hydroxy-6,10,10-trimethyl-2-methylidene-3,7-dioxobicyclo[7.2.0]undec-5-en-4-yl acetate |
| Alternative Names | Naematolone, Nematolone |
| InChI Key | BBRNVDBLOTVLMB-VURMDHGXSA-N |
| Chemical Classification | Sesquiterpenoid |
The chemical structure of naematolon is characterized by a bicyclo[7.2.0]undecane skeleton with multiple functional groups including hydroxyl, acetate, methyl, methylene, and carbonyl groups . Specifically, it contains an 8-hydroxy group, 6,10,10-trimethyl substituents, a 2-methylidene group, 3,7-dioxo functionalities, and a 4-yl acetate group arranged on the bicyclic scaffold . This unique arrangement of functional groups contributes to its biological activities and chemical reactivity.
Natural Sources and Distribution
Naematolon is predominantly found in basidiomycete fungi, with the primary natural sources outlined in Table 2.
Table 2: Natural Sources of Naematolon
The compound has been successfully identified and isolated from the fruiting bodies and mycelial cultures of these fungi . Recent research has focused on the genomic analysis of Hypholoma fasciculare to identify biosynthetic gene clusters responsible for naematolon production . This approach has allowed for the heterologous expression of genes involved in its biosynthesis, facilitating further study of this compound and related derivatives.
Biosynthesis and Metabolic Pathway
The biosynthesis of naematolon follows a complex pathway typical of fungal sesquiterpenes. Studies on its biogenetic origin have revealed that it is derived from farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenes . The biosynthetic pathway involves:
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Cyclization of FPP catalyzed by a sesquiterpene synthase (SQS)
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Formation of a caryophyllene-like intermediate via 1,11 and subsequent 2,10 ring closures
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Oxidative modifications by FAD-dependent oxidoreductases and other tailoring enzymes
Researchers have identified and characterized a gene cluster in H. fasciculare that encodes the enzymes necessary for naematolon biosynthesis. Through heterologous expression in Aspergillus oryzae, they demonstrated that co-expression of the caryophyllene-like SQS with an FAD oxidase led to the production of several oxidized caryophyllene derivatives, representing intermediates in the pathway to naematolon .
Biological Activities
Antimicrobial Properties
Naematolon exhibits various biological activities, with its antimicrobial properties being the most extensively studied. Table 3 summarizes its antimicrobial activity against different microorganisms.
Table 3: Antimicrobial Activity of Naematolon
Compared to structurally similar caryophyllanes like 6,9-dihydroxy-3(15)-caryophyllen-4,8-dione, naematolon shows weaker antimicrobial activity . This suggests that structural modifications to the caryophyllane scaffold can significantly affect the antimicrobial potency of these compounds.
Other Biological Activities
Beyond its antimicrobial properties, naematolon has demonstrated several other biological activities:
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Cytotoxic Effects: Studies have reported that naematolon exhibits cytotoxic activities against various cell lines, though these effects are generally weaker than those of related compounds like naematolin .
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Platelet Aggregation Inhibition: Naematolon has been identified as an inhibitor of platelet aggregation, particularly affecting ADP and collagen-induced aggregation pathways . This activity suggests potential applications in cardiovascular health.
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Macromolecular Synthesis Inhibition: At higher concentrations, naematolon shows inhibitory effects on the biosynthesis of proteins and DNA in mammalian cells, though the mechanism appears to be less specific than some related compounds .
Relationship with Other Caryophyllene Derivatives
Naematolon is structurally and biogenetically related to several other caryophyllane-type sesquiterpenes. Table 4 compares naematolon with some of its close structural relatives.
Table 4: Comparison of Naematolon with Related Compounds
Research has indicated that the biological activities of these compounds are closely tied to their structural features, particularly the conjugated exomethylene ketone functionality, which appears to be at least partially responsible for their biological effects .
Analytical Methods for Identification and Characterization
Several analytical techniques have been employed to identify, isolate, and characterize naematolon from natural sources:
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Chromatographic Techniques:
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Spectroscopic Methods:
These techniques have been crucial in elucidating the structure of naematolon and distinguishing it from related compounds.
Current Research and Future Perspectives
Recent advances in genome mining, heterologous expression systems, and synthetic biology have opened new avenues for studying naematolon and related compounds. The identification of biosynthetic gene clusters in Hypholoma species has enabled researchers to manipulate the biosynthetic pathway, potentially leading to the development of novel derivatives with enhanced biological activities .
Additionally, the increasing interest in natural product-based drug discovery has highlighted the importance of sesquiterpenoids like naematolon as potential leads for new therapeutic agents. While the current biological activities of naematolon may be relatively modest, structural modifications guided by structure-activity relationship studies could lead to more potent derivatives.
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